molecular formula C21H24BrNO3 B187566 butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5473-80-3

butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No. B187566
CAS RN: 5473-80-3
M. Wt: 418.3 g/mol
InChI Key: NMGZKNYGKALERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, also known as BTMQ, is a chemical compound that belongs to the class of quinoline derivatives. BTMQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been studied for its potential applications in material science. It has been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been used as a building block for the synthesis of new materials, including polymers and metal-organic frameworks.

Mechanism Of Action

The mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is not fully understood. However, it has been proposed that butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been shown to inhibit the growth of multidrug-resistant cancer cells by inhibiting the efflux of chemotherapeutic drugs.

Biochemical And Physiological Effects

Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to exhibit significant anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors.

Advantages And Limitations For Lab Experiments

One of the main advantages of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its potential applications in medicinal chemistry and material science. It has been found to exhibit significant anticancer activity against various cancer cell lines and excellent fluorescence properties, making it a potential candidate for the development of new anticancer drugs and fluorescent probes and sensors. However, one of the main limitations of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its low solubility in water, which can limit its applications in some experiments.

Future Directions

There are several future directions for the research on butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. First, further studies are needed to fully understand the mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. Second, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in material science, including the development of new materials and fluorescent probes and sensors. Third, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in other fields, including organic synthesis and catalysis. Finally, more studies are needed to explore the potential of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate as a lead compound for the development of new anticancer drugs.

Synthesis Methods

The synthesis of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves the condensation of 3-bromobenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of butyl acetoacetate and ammonium acetate. The reaction is carried out in ethanol at reflux temperature, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 70%.

properties

CAS RN

5473-80-3

Product Name

butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C21H24BrNO3

Molecular Weight

418.3 g/mol

IUPAC Name

butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H24BrNO3/c1-3-4-11-26-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-5-8-15(22)12-14/h5,7-8,12,19,23H,3-4,6,9-11H2,1-2H3

InChI Key

NMGZKNYGKALERI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C

Origin of Product

United States

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